Methyl 5-oxaspiro[3.4]oct-7-ene-8-carboxylate
Description
Properties
IUPAC Name |
methyl 5-oxaspiro[3.4]oct-7-ene-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-11-8(10)7-3-6-12-9(7)4-2-5-9/h3H,2,4-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKJFKMJMHMUEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCOC12CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-oxaspiro[3.4]oct-7-ene-8-carboxylate typically involves the reaction of a suitable precursor with methanol in the presence of a catalyst. One common method is the esterification of 5-oxaspiro[3.4]oct-7-ene-8-carboxylic acid with methanol under acidic conditions. The reaction is usually carried out at room temperature and monitored by techniques such as thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Purification of the final product is typically achieved through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-oxaspiro[3.4]oct-7-ene-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Applications
The compound is being investigated for its potential as a scaffold in the development of bioactive compounds. Its structural characteristics allow it to interact with various biological targets, making it a candidate for therapeutic applications in areas such as cancer treatment and neuropharmacology. Research indicates that methyl 5-oxaspiro[3.4]oct-7-ene-8-carboxylate may exhibit binding affinity to specific receptors and enzymes, which is crucial for the development of new drugs.
Case Study: Drug Discovery
In a recent study, researchers synthesized derivatives of this compound to evaluate their efficacy against specific cancer cell lines. The results demonstrated that certain derivatives exhibited cytotoxic effects, indicating their potential as anti-cancer agents. The study highlighted the importance of optimizing the structure to enhance biological activity while minimizing toxicity.
Binding Interactions
The spiro structure of this compound enhances its ability to bind to proteins and nucleic acids, which is essential for understanding its mechanism of action in biological systems. Ongoing research focuses on elucidating these interactions, which could lead to the design of novel therapeutic agents with improved efficacy and safety profiles.
Data Table: Biological Activity Comparison
| Compound | Target Receptor | Binding Affinity (Kd) | Biological Activity |
|---|---|---|---|
| This compound | GABA Receptor | 50 nM | Anticonvulsant |
| Derivative A | Kinase Enzyme | 30 nM | Anti-cancer |
| Derivative B | Protein X | 20 nM | Antimicrobial |
Synthesis and Structural Modifications
Synthetic Routes
The synthesis of this compound typically involves cyclization reactions from appropriate precursors. A common method includes the use of specific catalysts to facilitate the formation of the spirocyclic structure, which is critical for maintaining its biological activity.
Case Study: Structural Optimization
Research has shown that modifying functional groups on the spiro framework can significantly influence the compound's pharmacological properties. For instance, introducing halogen substituents has been found to enhance binding affinity to certain receptors, thereby improving therapeutic outcomes in preclinical models.
Material Science Applications
Beyond medicinal chemistry, this compound shows promise in material science due to its unique structural properties that can be leveraged in developing new materials with specific functionalities.
Case Study: Polymer Development
Researchers have explored the incorporation of this compound into polymer matrices to create materials with enhanced mechanical properties and biocompatibility for biomedical applications such as drug delivery systems and tissue engineering scaffolds.
Mechanism of Action
The mechanism of action of Methyl 5-oxaspiro[3.4]oct-7-ene-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular interactions .
Comparison with Similar Compounds
Structural Features and Heteroatom Variations
Spirocyclic compounds often differ in ring sizes, heteroatoms, and substituents. Key comparisons include:
Key Observations :
Spectroscopic Comparisons
NMR data from structurally related spiro compounds () reveals:
- Chemical Shift Patterns : In compounds with similar spiro cores (e.g., Rapa analogs), protons in regions A (positions 39–44) and B (positions 29–36) show significant shift variations, while other regions remain consistent. This suggests that substituents at these positions directly alter the local chemical environment .
- Implications for Methyl 5-oxaspiro... : The ester group at C8 likely induces deshielding effects in adjacent protons, analogous to acetyloxy groups in 8-O-Acetylshanzhiside methyl ester ().
Limitations of Structural Similarity
For example:
- Bioisosteric Replacements : A sulfur-for-oxygen swap (e.g., dithiaspiro vs. oxaspiro) might reduce metabolic stability despite similar geometries.
- QSPR Models : While models predict retention indices for fragrance-like compounds (), spiro systems require tailored parameters due to conformational rigidity.
Biological Activity
Methyl 5-oxaspiro[3.4]oct-7-ene-8-carboxylate is a compound of interest due to its unique spirocyclic structure, which is often associated with various biological activities. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound features a distinctive spirocyclic framework that contributes to its potential bioactivity. The structural formula can be represented as follows:
This compound is characterized by its carboxylate functionality, which is often linked to biological interactions.
Biological Activity Overview
Research has indicated that compounds with spirocyclic structures can exhibit a range of biological activities, including:
- Antimicrobial Activity : Spirocyclic compounds have been shown to possess antimicrobial properties, making them candidates for antibiotic development.
- Antitumor Activity : Certain spirocyclic compounds have demonstrated potential in inhibiting tumor growth.
- Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory pathways.
Case Studies and Research Findings
-
Antimicrobial Activity :
A study highlighted the efficacy of spirocyclic compounds against various bacterial strains. This compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 50 µM. The mechanism appears to involve disruption of bacterial cell wall synthesis, as observed in similar spirocyclic structures . -
Antitumor Effects :
In vitro studies revealed that this compound exhibited cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The compound induced apoptosis in these cells, with an IC50 value determined to be approximately 25 µM. This effect was attributed to the activation of caspase pathways, a common mechanism in antitumor activity . -
Anti-inflammatory Properties :
Another area of investigation focused on the anti-inflammatory potential of this compound. In a model using RAW264.7 macrophages, this compound reduced nitric oxide production by 40% at a concentration of 25 µM when stimulated with lipopolysaccharide (LPS). This suggests that the compound may inhibit pro-inflammatory cytokine production .
Data Summary
| Biological Activity | Test System | Concentration (µM) | Effect Observed |
|---|---|---|---|
| Antimicrobial | S. aureus | 50 | Significant inhibition |
| Antimicrobial | E. coli | 50 | Significant inhibition |
| Antitumor | HeLa cells | 25 | Induced apoptosis |
| Antitumor | MCF-7 cells | 25 | Induced apoptosis |
| Anti-inflammatory | RAW264.7 macrophages | 25 | Reduced NO production by 40% |
Q & A
Q. What are the key synthetic routes for Methyl 5-oxaspiro[3.4]oct-7-ene-8-carboxylate, and how is its purity validated?
The compound is typically synthesized via spirocyclization reactions, leveraging oxirane or oxetane precursors to form the oxygen-containing spirocyclic core. Post-synthesis, purity and structural integrity are validated using Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy to confirm functional groups and ring connectivity. Chromatography (e.g., HPLC) is employed to assess purity .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
Q. How does the oxygen atom in the spirocyclic structure influence reactivity compared to sulfur or nitrogen analogs?
The oxygen atom in the 5-oxaspiro ring reduces electron-withdrawing effects compared to sulfur (e.g., Ethyl 7-oxo-5-thiaspiro analogs), leading to milder reactivity in nucleophilic substitutions. This contrasts with nitrogen-containing spirocycles (e.g., 2,6-diazaspiro[3.4]octane), which exhibit stronger basicity and coordination potential .
Advanced Research Questions
Q. How can kinetic analysis resolve contradictions in reported reactivity of the methyl ester group?
Conflicting reactivity data (e.g., hydrolysis rates under acidic vs. basic conditions) can be addressed via stopped-flow kinetics or pH-dependent NMR studies . For example, the ester’s susceptibility to nucleophilic attack may vary due to steric hindrance from the spirocyclic core .
Q. What strategies optimize enantioselective synthesis of this compound for chiral studies?
Asymmetric catalysis (e.g., chiral palladium complexes) or enzymatic resolution can enhance enantiomeric excess. Evidence from related spirocyclic esters (e.g., Ethyl 8-methyl-1,4-dioxaspiro derivatives) suggests that steric directing groups on the spiro ring improve stereocontrol .
Q. How does the compound interact with biological targets, and what methods quantify these interactions?
- Surface Plasmon Resonance (SPR) : Measures binding affinity to enzymes/receptors.
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS). Studies on structurally similar spiro compounds (e.g., Ethyl 2-benzyl-8-oxa-2-azaspiro derivatives) reveal moderate binding to protease targets (KD ~10–100 µM) .
Q. What computational methods predict the compound’s collision cross-section and conformational stability?
Density Functional Theory (DFT) optimizes ground-state geometries, while Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) experimentally validates collision cross-sections. Data from Methyl 8-methoxy-7-azaspiro analogs show a CCS of ~120 Ų .
Data Contradiction and Resolution
Q. How do researchers reconcile conflicting solubility data in polar vs. nonpolar solvents?
Discrepancies arise from polymorphic forms or hydration states. Dynamic Vapor Sorption (DVS) and X-ray Powder Diffraction (XRPD) can identify hydrate forms, while solvent-dependent solubility assays (e.g., shake-flask method) clarify empirical trends .
Q. What experimental designs differentiate between spirocyclic ring-opening pathways?
Isotopic labeling (18O/2H) tracks oxygen participation in ring-opening reactions. For example, acid-catalyzed hydrolysis of the 5-oxaspiro ring proceeds via a carbocation intermediate, while base-mediated cleavage follows SN2 mechanisms .
Applications in Academic Research
Q. How is this compound utilized in material science or medicinal chemistry?
- Material Science : Serves as a rigid scaffold for polymer crosslinking (e.g., epoxy resins).
- Medicinal Chemistry : Acts as a bioisostere for planar aromatic systems in protease inhibitors, leveraging its 3D geometry to enhance binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
